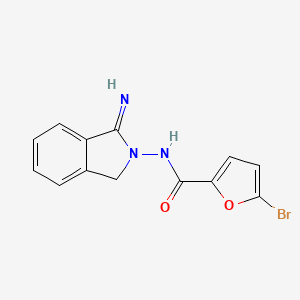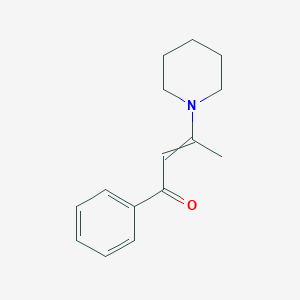
N,N,N,N',N',N',2-Heptamethyl-2-butene-1,4-diaminium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methyl groups and a butene backbone, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-2-butene-1,4-diamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-polar solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxyl radicals, which are useful in various catalytic processes.
Substitution: The bromide ions can be substituted with other anions such as chloride or sulfate, altering the compound’s properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at room temperature.
Substitution: Reagents such as sodium chloride or sodium sulfate are used in substitution reactions, often in an aqueous or alcoholic medium.
Major Products
Oxidation: The major product is the corresponding N-oxyl radical.
Substitution: The major products are the substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of membrane transport and ion exchange processes.
Industry: The compound is used in the formulation of antimicrobial agents and disinfectants.
Wirkmechanismus
The mechanism of action of N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide involves its interaction with biological membranes and proteins. The quaternary ammonium groups facilitate binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine: This compound is structurally similar but lacks the additional methyl groups and bromide ions.
N,N,N,2,2,6,6-Heptamethyl-piperidine-4-ammonium chloride: Another quaternary ammonium compound with similar properties but a different backbone structure.
Uniqueness
N,N,N,N’,N’,N’,2-Heptamethyl-2-butene-1,4-diaminium dibromide is unique due to its high degree of methylation and the presence of bromide ions, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
36747-07-6 |
|---|---|
Molekularformel |
C11H26Br2N2 |
Molekulargewicht |
346.15 g/mol |
IUPAC-Name |
trimethyl-[(E)-4-(trimethylazaniumyl)pent-2-enyl]azanium;dibromide |
InChI |
InChI=1S/C11H26N2.2BrH/c1-11(13(5,6)7)9-8-10-12(2,3)4;;/h8-9,11H,10H2,1-7H3;2*1H/q+2;;/p-2/b9-8+;; |
InChI-Schlüssel |
KMSPNKRTLURCMB-YEUQMBKVSA-L |
Isomerische SMILES |
CC(/C=C/C[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
CC(C=CC[N+](C)(C)C)[N+](C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
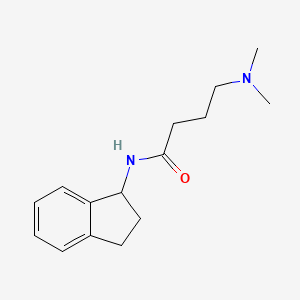
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
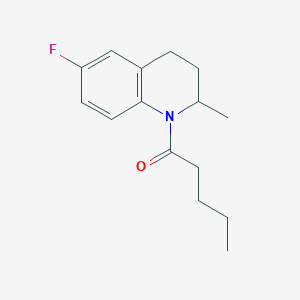
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
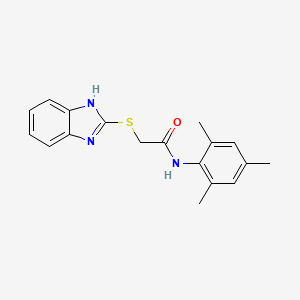
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
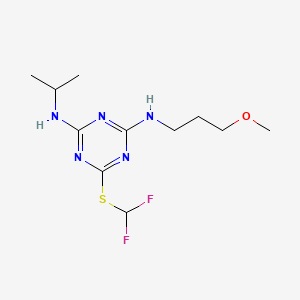
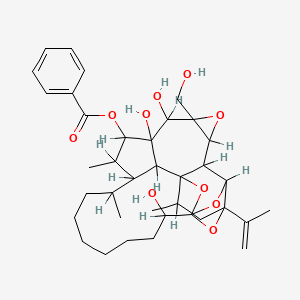
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
